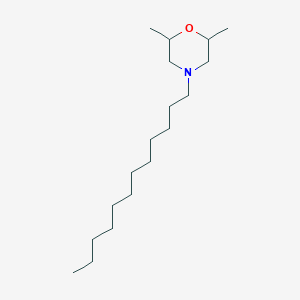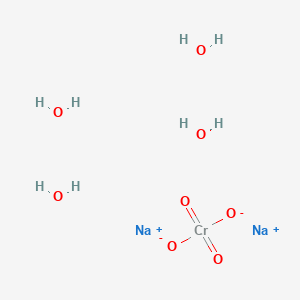
10-Éthylphénothiazine
Vue d'ensemble
Description
10-Ethylphenothiazine is a chemical compound that belongs to the phenothiazine family. It is widely used in scientific research as it has shown promising results in various applications. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
Sondes fluorescentes
La 10-Éthylphénothiazine a été utilisée dans la synthèse de nouvelles sondes fluorescentes . Ces sondes, en particulier la 2-(1,3-dithiolanes)-10-éthyl phénothiazine (PHE–Ed) et la 2-(1,3-dithianes)-10-éthyl phénothiazine (PHE–Pd), ont été synthétisées avec succès et leurs structures ont été confirmées par RMN et spectres de masse à haute résolution . Elles peuvent être utilisées pour la détection sélective de Hg2+, qui s'accompagne d'un changement de couleur évident, de incolore à jaune clair .
Systèmes d'analyse environnementale
Les sondes synthétisées à base de this compound ont montré une sensibilité élevée et un grand potentiel pour détecter Hg2+ dans les systèmes d'analyse environnementale . La détection de Hg2+ est réalisée par la déprotection du thioacétal induite par Hg2± .
Applications optoélectroniques
La phénothiazine et ses dérivés, y compris la this compound, possèdent des propriétés optiques et électroniques uniques qui en font une plateforme polyvalente pour le développement de matériaux avec une large gamme d'applications . Ces applications comprennent le mécano-chromisme, l'émission induite par agrégation, la phosphorescence et les sondes de détection .
Développement de nouveaux matériaux
Les atomes de soufre et d'azote riches en électrons de la phénothiazine en font un donneur d'électrons plus fort, et sa structure incurvée non plane en forme de papillon supprime suffisamment les molécules pour former des agrégats . Cela a conduit au développement de nouveaux matériaux fonctionnalisés à la phénothiazine pour diverses applications optoélectroniques .
Safety and Hazards
Mécanisme D'action
Target of Action
10-Ethylphenothiazine, also known as 10-Ethyl-10H-phenothiazine, is a derivative of phenothiazine . Phenothiazines are known to have a fundamental neuroleptic action connected with the blockade of dopaminergic receptors . .
Mode of Action
Phenothiazine derivatives are known to exert diverse biological activities, including calmodulin- and protein kinase c inhibitory-actions, anti-proliferative effect, inhibition of p-glycoprotein transport function, and reversion of multidrug resistance .
Biochemical Pathways
Phenothiazines are known to affect various intracellular biochemical pathways, particularly those involving calmodulin-dependent enzymes . These enzymes participate in the phosphorylation of P-glycoprotein, a crucial component of multidrug resistance . .
Result of Action
Phenothiazine derivatives are known to have anti-proliferative effects and can inhibit the transport function of p-glycoprotein, potentially reversing multidrug resistance .
Action Environment
10-Ethylphenothiazine is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as diethyl ether and ethanol . It is used as a photosensitizer, dye, and optical brightness enhancer . The compound should be stored in a cool, dry place away from fire sources and oxidizers . During use, skin contact and inhalation of gas should be avoided, and appropriate protective equipment should be worn .
Propriétés
IUPAC Name |
10-ethylphenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZBMUCMEBSKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276964 | |
| Record name | 10-Ethylphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1637-16-7 | |
| Record name | 10-Ethylphenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Ethylphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethylphenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)








